![molecular formula C17H16N6O B2831638 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide CAS No. 2034238-40-7](/img/structure/B2831638.png)
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide, also known as IQ-1S, is a synthetic compound that has been shown to have potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful for studying certain biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound’s imidazole-based core has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their efficacy against cancer cells. Some derivatives exhibit promising submicromolar activity in vitro . Further studies are needed to explore their mechanisms of action and potential clinical applications.
Antimicrobial Properties
Imidazole-containing compounds often display antimicrobial properties. While specific studies on this particular compound are limited, its structural features suggest potential antibacterial, antifungal, and antiprotozoal activities. Researchers have successfully developed other imidazole-based drugs with similar properties, making this area worth exploring .
Antiparasitic Effects
Imidazole derivatives have shown promise as antiparasitic agents. Although direct evidence for this compound is scarce, its structural resemblance to known antiprotozoal drugs (such as metronidazole and ornidazole) suggests potential efficacy against parasitic infections .
Tuberculosis Treatment
Recent developments in imidazole research include the evaluation of compounds against tuberculosis (TB). One study investigated a related imidazole derivative (Q203) and observed significant reductions in bacterial load in a TB mouse model. Although not directly tested, our compound’s structural features warrant further investigation for potential TB treatment .
Molecular Simulation Studies
Computational approaches have been employed to understand the binding interactions of imidazole-containing compounds. A molecular simulation study highlighted the potent in vitro antipromastigote activity of a related compound. The favorable binding pattern in the active site suggests potential therapeutic relevance .
Eigenschaften
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-12-10-16-22(8-9-23(16)21-12)7-6-20-17(24)13-2-3-14-15(11-13)19-5-4-18-14/h2-5,8-11H,6-7H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPOILVXQOTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.